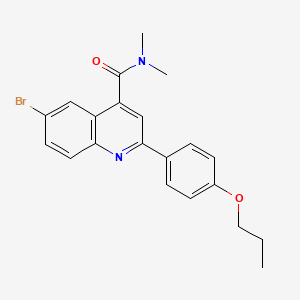

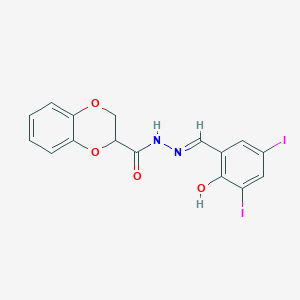

6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxamide, commonly known as BQR, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BQR is a quinoline derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

BQR exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation. BQR has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Furthermore, BQR has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.

Biochemical and Physiological Effects

BQR has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. BQR has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Furthermore, BQR has been reported to exhibit neuroprotective effects by inhibiting the production of nitric oxide (NO), which is involved in the pathogenesis of various neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

BQR has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. BQR has been shown to exhibit potent biological activity at low concentrations, making it an ideal candidate for further studies. However, BQR has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for its synthesis and analysis. Furthermore, the mechanism of action of BQR is not fully understood, and further studies are needed to elucidate its biological effects.

Future Directions

BQR has significant potential for further research and development. Future studies could focus on the optimization of BQR synthesis methods to improve yield and purity. Furthermore, the mechanism of action of BQR could be further elucidated through molecular modeling and structural analysis. Future studies could also focus on the development of BQR derivatives with improved biological activity and selectivity. Finally, the therapeutic potential of BQR could be further explored through preclinical and clinical studies.

Conclusion

In conclusion, BQR is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BQR has been synthesized through various methods, and its mechanism of action has been studied extensively. BQR has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, and it has several advantages for lab experiments. However, further studies are needed to elucidate the full potential of BQR and its derivatives for therapeutic applications.

Synthesis Methods

BQR can be synthesized through various methods, including the reaction of 6-bromo-2-chloroquinoline with N,N-dimethylformamide dimethyl acetal and 4-propoxyaniline. The resulting product is purified through column chromatography to obtain BQR in high yield and purity. Other methods, such as the reaction of 6-bromo-2-chloroquinoline with 4-propoxyaniline followed by N,N-dimethylation, have also been reported.

Scientific Research Applications

BQR has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. BQR has been found to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, BQR has been reported to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name |

6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O2/c1-4-11-26-16-8-5-14(6-9-16)20-13-18(21(25)24(2)3)17-12-15(22)7-10-19(17)23-20/h5-10,12-13H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGJFCWHPYHYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)

![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)

![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)

![2-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5974796.png)

![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)

![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)

![3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)

![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)